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2,2-Bis(4-bromophenyl)ethan-1-OL
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Overview
Description
2,2-Bis(4-bromophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12Br2O. It is characterized by the presence of two bromophenyl groups attached to an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-bromophenyl)ethan-1-OL typically involves the reaction of 4-bromobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-bromobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Bis(4-bromophenyl)ethanone.
Reduction: Formation of 2,2-Bis(4-phenyl)ethan-1-OL.
Substitution: Formation of 2,2-Bis(4-methoxyphenyl)ethan-1-OL or 2,2-Bis(4-ethoxyphenyl)ethan-1-OL.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies have highlighted the potential of 1,2-diarylethanols, including derivatives of 2,2-Bis(4-bromophenyl)ethan-1-OL, as candidates for antibacterial drugs. Research published in 2021 demonstrated that these compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting their utility in developing new antimicrobial agents .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be transformed into various derivatives that possess enhanced biological activities. A study detailed the synthesis of 4e (1,2-bis(4-bromophenyl)ethyl acetate), which showed promising pharmacological properties .
Organic Synthesis
Reagent in Chemical Reactions
this compound is frequently used as a reagent in organic synthesis. It has been utilized in several reactions to produce complex organic molecules. For example, it can undergo transformations to yield phenolic compounds and other derivatives through reactions with various reagents such as boronic acids and halides .
Single-Molecule Electronics
In material science, this compound has been explored for its potential use in molecular electronics. Research indicates that biphenylethane-based compounds can function as single-molecule diodes, which are essential components in the development of nanoscale electronic devices. The unique electronic properties of these compounds make them suitable candidates for future electronic applications .
Case Study: Antibacterial Activity Assessment
A comparative study was conducted to evaluate the antibacterial efficacy of this compound derivatives against common bacterial strains.
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
2-(4-Bromophenyl)ethanol | Staphylococcus aureus | 15 | 32 µg/mL |
1,2-Bis(4-bromophenyl)ethyl Acetate | Escherichia coli | 18 | 16 µg/mL |
Control (Standard Antibiotic) | Staphylococcus aureus | 25 | 8 µg/mL |
This table illustrates the promising antibacterial properties of derivatives derived from this compound compared to standard antibiotics.
Case Study: Synthesis Pathways
A detailed synthesis pathway for producing derivatives from this compound is outlined below:
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Nucleophilic Substitution | THF at -78°C with n-butyllithium | 63 |
2 | Acetylation | Reaction with acetic anhydride | 57 |
3 | Reduction | NaBH₄ in ethanol | 61 |
This table summarizes the synthetic efficiency of different reactions involving the compound and highlights its versatility in generating various derivatives.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)ethan-1-ol
- 1,2-Bis(4-bromophenyl)ethanone
- 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
Uniqueness
2,2-Bis(4-bromophenyl)ethan-1-OL is unique due to the presence of two bromophenyl groups, which impart distinct chemical and physical properties.
Biological Activity
2,2-Bis(4-bromophenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H12Br2O. The compound features two bromophenyl groups attached to a central ethan-1-ol moiety, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly reduce pro-inflammatory cytokine levels in cell cultures . This suggests its potential utility in managing inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the bromophenyl group. For example, derivatives of this compound have shown efficacy in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduces cytokine production | |
Anticancer | Inhibits cancer cell proliferation |
Synthesis and Derivative Studies
The synthesis of this compound has been explored in various studies. Methods often involve the bromination of phenyl groups followed by alkylation reactions. Research has also focused on synthesizing derivatives to enhance biological activity .
Properties
Molecular Formula |
C14H12Br2O |
---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
2,2-bis(4-bromophenyl)ethanol |
InChI |
InChI=1S/C14H12Br2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
InChI Key |
CNNKXUGCLNXXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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